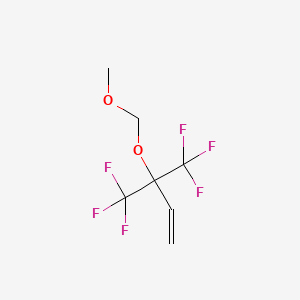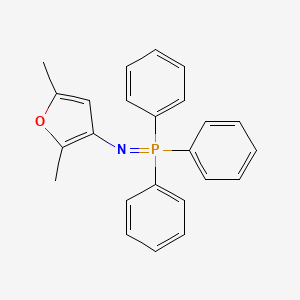![molecular formula C18H18N4O2S B12592706 3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine CAS No. 633313-13-0](/img/structure/B12592706.png)
3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrole ring, a nitro group, a phenyl group, and a pyridinylmethylsulfanyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of a nitro-substituted pyrrole with a phenyl-substituted amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol . The intermediate products are then subjected to further reactions, including nucleophilic substitution and cyclization, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine undergoes various types of chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, triethylamine, and various solvents like ethanol and toluene. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino-substituted pyrrole, while substitution reactions can introduce various functional groups into the pyrrole ring .
Aplicaciones Científicas De Investigación
3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrole ring and phenyl group contribute to the compound’s binding affinity to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-5-phenyl-1H-pyrrole-2-amine: Lacks the pyridinylmethylsulfanyl group, resulting in different chemical reactivity and biological activity.
5-Phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrole-2-amine:
3-Nitro-1H-pyrrole-2-amine: Lacks both the phenyl and pyridinylmethylsulfanyl groups, leading to distinct chemical and biological properties.
Uniqueness
The presence of the nitro, phenyl, and pyridinylmethylsulfanyl groups in 3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine imparts unique chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Propiedades
Número CAS |
633313-13-0 |
|---|---|
Fórmula molecular |
C18H18N4O2S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-nitro-5-phenyl-N-[2-(pyridin-2-ylmethylsulfanyl)ethyl]-1H-pyrrol-2-amine |
InChI |
InChI=1S/C18H18N4O2S/c23-22(24)17-12-16(14-6-2-1-3-7-14)21-18(17)20-10-11-25-13-15-8-4-5-9-19-15/h1-9,12,20-21H,10-11,13H2 |
Clave InChI |
ZOASAKRFVYVIHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N2)NCCSCC3=CC=CC=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)


![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)

![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)

![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
